molecular formula C13H15FN2O B2386215 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole CAS No. 1521612-18-9

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole

Cat. No.: B2386215
CAS No.: 1521612-18-9
M. Wt: 234.274
InChI Key: WYOYGSYQNWZOBR-UHFFFAOYSA-N
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Description

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of a fluorine atom and a piperidine moiety in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is quenched with aqueous hydrochloric acid, and the organic layer is separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The target products are obtained with yields ranging from 55% to 92% in relatively short reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atom and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: A derivative with similar structural features but different functional groups.

    3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated compound with distinct chemical properties.

Uniqueness

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is unique due to the presence of both a fluorine atom and a piperidine moiety, which confer specific chemical and biological properties.

Properties

IUPAC Name

6-fluoro-2-(piperidin-4-ylmethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOYGSYQNWZOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC3=C(O2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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